1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as BPIE, is a synthetic organic compound with the molecular formula C22H21BrN2O2 and a molecular weight of 425.326 g/mol. This compound is characterized by its complex structure, which includes a naphthalene moiety, a piperidine ring, and a bromopyridine substituent. It has been identified as a potential dopamine D2 receptor antagonist, indicating its relevance in the treatment of neurological disorders such as schizophrenia.
The compound was first synthesized by researchers at the University of Würzburg in Germany in 2016. Its synthesis is of particular interest due to its unique structural features that may confer distinct biological activities.
BPIE falls under the category of synthetic organic molecules, specifically those with potential pharmacological applications. Its classification as a dopamine D2 receptor antagonist positions it within medicinal chemistry, where compounds are designed for therapeutic uses targeting neurological conditions.
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. The initial steps include the formation of an intermediate from 3-bromopyridine and piperidinone through condensation reactions. This intermediate is then reacted with naphthalene-1-carboxaldehyde to yield the final product.
The reaction conditions often involve the use of bases such as potassium carbonate to facilitate nucleophilic substitution reactions. Purification methods include recrystallization and chromatographic techniques to ensure high purity and yield of the target compound.
Key structural features include:
The compound can undergo various chemical reactions typical for organic molecules containing functional groups such as ketones, ethers, and aromatic rings. Potential reactions include:
Reactions are often facilitated by specific catalysts or conditions that enhance yield and selectivity. For instance, the presence of the bromine atom in the bromopyridine moiety may influence reactivity patterns compared to similar compounds lacking this feature.
The mechanism of action for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone primarily involves its interaction with dopamine D2 receptors. By binding to these receptors, it modulates neurotransmitter activity, which is crucial in treating disorders like schizophrenia.
The binding affinity and specificity of BPIE can be influenced by its structural components, particularly the brominated pyridine and piperidine rings, which may enhance interactions with receptor sites due to their electronic properties .
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is described as a white crystalline solid with a melting point around 183–184 °C. It exhibits slight solubility in water but is more soluble in organic solvents like methanol and ethanol.
The compound's chemical stability is influenced by its functional groups:
These properties make it suitable for various applications in research and pharmaceuticals .
Due to its properties as a dopamine D2 receptor antagonist, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-1-yloxy)ethanone has potential applications in:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4